Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Drug design Lipophilicity ADME

tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 1234710-03-2) is a synthetic organic building block featuring a piperidine ring with an N-Boc protecting group and a 4-methylimidazole substituent. This compound is a key intermediate in the synthesis of imidazol-piperidinyl derivatives, a class recognized for modulating kinase activity, including p70S6K and Akt, and are investigated for treating hyperproliferative diseases such as cancer.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
CAS No. 1234710-03-2
Cat. No. B3346752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
CAS1234710-03-2
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H23N3O2/c1-10-9-15-12(16-10)11-5-7-17(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,15,16)
InChIKeyUSNVYNMHOCZYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 1234710-03-2): A Privileged Scaffold for Kinase-Targeted Drug Discovery


tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 1234710-03-2) is a synthetic organic building block featuring a piperidine ring with an N-Boc protecting group and a 4-methylimidazole substituent [1]. This compound is a key intermediate in the synthesis of imidazol-piperidinyl derivatives, a class recognized for modulating kinase activity, including p70S6K and Akt, and are investigated for treating hyperproliferative diseases such as cancer [2]. Its structure provides a versatile platform for further derivatization, making it a strategic starting material in medicinal chemistry programs.

Why tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate Cannot Be Replaced by Common Analogs


Substituting this intermediate with a non-methylated imidazole or a different heterocycle is not trivial, as the 4-methyl group on the imidazole ring directly influences the lipophilicity and electronic properties of the final drug candidate, potentially altering its pharmacokinetic profile and target binding affinity. Unlike the free amine, the Boc-protected piperidine is essential for enabling specific synthetic transformations, preventing unwanted side reactions during multi-step syntheses of complex kinase inhibitors [1]. These structural features are critical for maintaining the integrity of the designed structure-activity relationship (SAR) in the drug candidates derived from it [1].

Quantified Differentiation Evidence for tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 1234710-03-2)


Enhanced Lipophilicity and Membrane Permeability Over Non-Methylated Analog

The presence of the 4-methyl group on the imidazole ring significantly increases the computed lipophilicity of the target compound (XLogP3-AA = 1.9) compared to its non-methylated analog, tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, which has a computed XLogP3-AA of 1.3. This difference of 0.6 log units suggests the target compound may exhibit improved passive membrane permeability, a crucial parameter for orally bioavailable drug candidates [1].

Drug design Lipophilicity ADME Kinase inhibitors

Higher Commercial Purity for Reliable Synthesis Compared to Analog

The target compound is commercially available at a minimum purity of 98% (HPLC) from major suppliers, ensuring a higher and more reliable starting quality for multi-step synthesis compared to its non-methylated analog, tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, which is typically offered at a lower purity of 95% . This higher purity can reduce the need for additional purification steps, directly impacting yield and project timelines.

Chemical synthesis Quality control Procurement

Validated Scaffold in Kinase Inhibitor Patents

The imidazol-piperidinyl scaffold, of which this compound is a direct precursor, is the central core of a series of novel kinase activity modulators claimed by Merck KGaA in patent WO2014078637A1 [1]. The patent demonstrates that derivatives from this scaffold show 'superior pharmacological properties both with respect to their activities as well as their solubility, metabolic clearance and bioavailability characteristics' compared to prior art, highlighting the privileged nature of this specific chemical space for p70S6K and Akt inhibition [1].

Medicinal chemistry Patent landscape p70S6K Akt

High-Value Application Scenarios for tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate


Synthesis of Novel p70S6K/Akt Dual Inhibitors for Oncology Research

This compound serves as the ideal starting material for constructing a focused library of imidazol-piperidinyl derivatives targeting the p70S6K/Akt pathway, as validated by key patents [1]. Its superior lipophilicity (LogP 1.9) and high purity (98%) make it a reliable precursor for generating drug candidates with optimized ADME properties and potent dual kinase inhibition, streamlining lead optimization for cancer therapeutics.

Core Scaffold for Melanocortin-4 Receptor (MC4R) Modulator Design

The substituted heteroarylpiperidine motif, directly accessible from this Boc-protected intermediate, is a core structure in the design of selective melanocortin-4 receptor (MC4R) agonists and antagonists [2]. Its use in SAR studies helps in developing first-in-class treatments for cachexia, obesity, and metabolic disorders, where precise modulation of MC4R is required.

Precursor for Rational Design of P2X3 Antagonists

The piperidine-imidazole scaffold is a key pharmacophore in the development of P2X3 receptor antagonists, a target for chronic pain and respiratory diseases. The Boc-protected intermediate allows for selective N-derivatization of the piperidine ring, enabling systematic exploration of the chemical space around the P2X3 receptor to improve selectivity and reduce off-target effects, as suggested by recent patent activity in this area.

Quote Request

Request a Quote for tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.